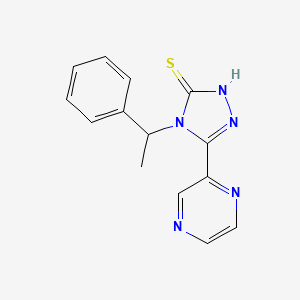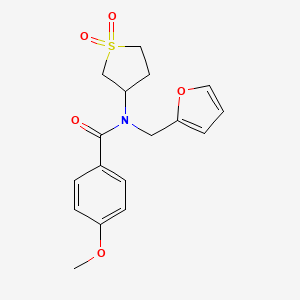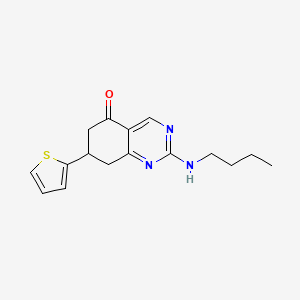
N-(2-chloro-6-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
説明
N-(2-chloro-6-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as CFTR(inh)-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other related diseases. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR(inh)-172 has been shown to inhibit the function of CFTR, which is a chloride channel that plays a critical role in maintaining fluid and electrolyte balance in the body.
作用機序
N-(2-chloro-6-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide(inh)-172 inhibits the function of this compound by binding to a specific site on the protein. This compound(inh)-172 has been shown to increase the stability of this compound by preventing the protein from being degraded by the proteasome. This compound(inh)-172 has also been shown to inhibit the ATPase activity of this compound, which is required for the protein to function as a chloride channel.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to increase the stability of this compound, and has been proposed as a potential therapy for CF patients with certain mutations in the this compound gene. This compound(inh)-172 has also been shown to inhibit the ATPase activity of this compound, which is required for the protein to function as a chloride channel. This compound(inh)-172 has been shown to have no effect on the activity of other chloride channels, suggesting that it is specific to this compound.
実験室実験の利点と制限
N-(2-chloro-6-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide(inh)-172 has been widely used as a tool compound in CF research. This compound(inh)-172 has been shown to be effective in inhibiting the function of this compound in a variety of experimental systems, including cell lines, primary cells, and animal models. This compound(inh)-172 has also been shown to be specific to this compound, and has no effect on the activity of other chloride channels. However, this compound(inh)-172 has some limitations, including its relatively low potency and its potential for off-target effects.
将来の方向性
There are several future directions for N-(2-chloro-6-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide(inh)-172 research. One area of interest is the development of more potent this compound inhibitors that can be used as potential therapies for CF and other related diseases. Another area of interest is the identification of new targets for CF therapy, and the development of compounds that can modulate the activity of these targets. Additionally, there is interest in the development of new methods for delivering this compound inhibitors to the lungs, which is the primary site of CF pathology. Finally, there is interest in the development of new animal models for CF research, which can be used to better understand the disease and to test potential therapies.
科学的研究の応用
N-(2-chloro-6-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other related diseases. This compound(inh)-172 has been shown to inhibit the function of this compound, which is a chloride channel that plays a critical role in maintaining fluid and electrolyte balance in the body. This compound(inh)-172 has been shown to increase the stability of this compound, and has been proposed as a potential therapy for CF patients with certain mutations in the this compound gene. This compound(inh)-172 has also been studied for its potential use in other diseases, such as polycystic kidney disease and secretory diarrhea.
特性
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-5-3-6-14(19)12(13)9-21-17(23)16(22)11-8-20-15-7-2-1-4-10(11)15/h1-8,20H,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUOLFXYWDRQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,5-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4398022.png)

![{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4398029.png)
![ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4398040.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-ethyl-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4398049.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4398065.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4398071.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4398078.png)


![N'-(2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetyl)-2-thiophenecarbohydrazide](/img/structure/B4398096.png)
![8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4398104.png)
